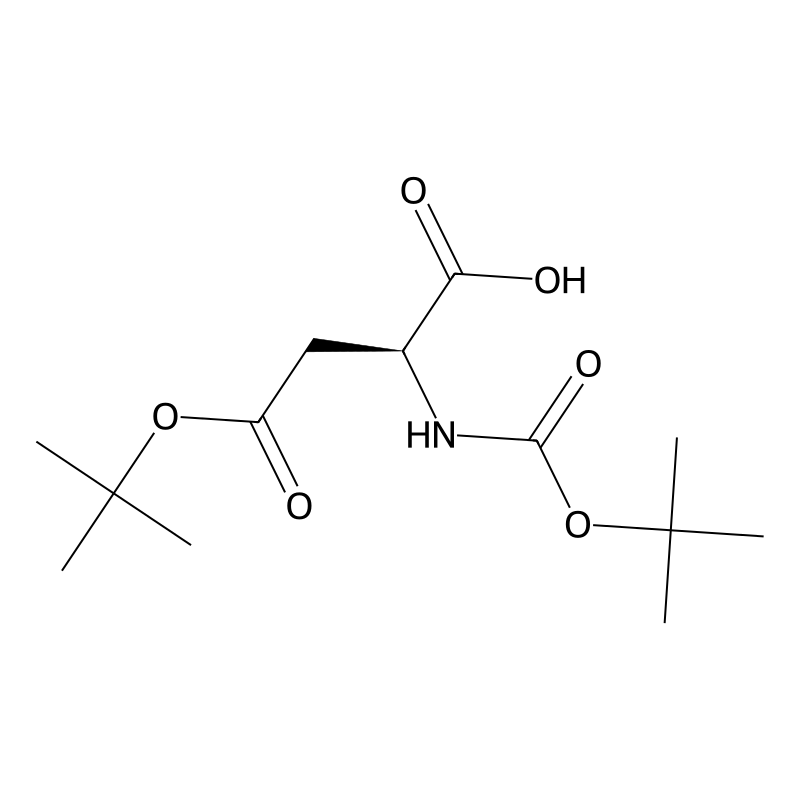

Boc-Asp(OtBu)-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Boc-Asp(OtBu)-OH (CAS: 1676-90-0) is an orthogonally protected aspartic acid derivative primarily utilized in specialized solid-phase peptide synthesis (SPPS) and liquid-phase fragment condensation. Unlike standard Fmoc-protected building blocks, this compound features an N-terminal tert-butyloxycarbonyl (Boc) group and a side-chain tert-butyl (OtBu) ester, rendering both protecting groups globally labile to trifluoroacetic acid (TFA). This dual-TFA-labile profile makes it highly valuable as an N-terminal capping residue in Fmoc-SPPS workflows, where it eliminates the need for a final basic deprotection step. Commercially, it is procured to improve the crude purity of aspartic-acid-terminating peptides, facilitate on-resin macrocyclization, and streamline the scalable solution-phase synthesis of short bioactive peptides without requiring hazardous hydrogen fluoride (HF) cleavage facilities .

Substituting Boc-Asp(OtBu)-OH with the standard Fmoc-Asp(OtBu)-OH for N-terminal couplings introduces a critical process vulnerability: the requirement for a final piperidine deprotection step. Piperidine exposure is a well-documented catalyst for aspartimide formation, which can degrade 5% to 24% of the target peptide into difficult-to-separate isobaric impurities, significantly increasing downstream HPLC purification costs[1]. Conversely, substituting with traditional Boc-SPPS building blocks like Boc-Asp(OBzl)-OH requires anhydrous HF for side-chain deprotection. HF is highly toxic, requires specialized Teflon reactors, and is incompatible with standard glass-lined scale-up facilities. Procuring the exact Boc-Asp(OtBu)-OH derivative allows chemists to bypass terminal piperidine exposure while maintaining a mild, industry-standard TFA cleavage profile .

Elimination of Base-Catalyzed N-Terminal Aspartimide Formation

During the synthesis of peptides with an N-terminal aspartic acid, the final Fmoc deprotection step using 20% piperidine in DMF can lead to significant aspartimide byproducts. Studies on susceptible sequences indicate that standard piperidine treatment can result in up to 24.4% aspartimide formation [1]. By utilizing Boc-Asp(OtBu)-OH for the final coupling, the basic deprotection step is entirely bypassed, as the Boc group is removed during the final acidic cleavage. This substitution effectively reduces base-catalyzed N-terminal aspartimide formation to 0%, directly increasing the yield of the target α-peptide and reducing the burden on preparative HPLC.

| Evidence Dimension | N-Terminal Aspartimide Formation Rate |

| Target Compound Data | ~0% (Boc-Asp(OtBu)-OH, bypassing piperidine) |

| Comparator Or Baseline | Up to 24.4% (Fmoc-Asp(OtBu)-OH followed by 20% piperidine deprotection) |

| Quantified Difference | Complete elimination of terminal base-catalyzed aspartimide |

| Conditions | Standard SPPS, susceptible Asp-containing sequences, 20% piperidine in DMF vs. global TFA cleavage |

Bypassing the final piperidine deprotection step maximizes crude purity and minimizes the loss of expensive, fully elongated peptide chains.

N-Terminal Stability During On-Resin Orthogonal Macrolactamization

The synthesis of lactam-bridged cyclic peptides often requires the selective removal of side-chain protecting groups (e.g., Alloc/Allyl) using palladium catalysis, followed by on-resin cyclization. Fmoc protecting groups can exhibit partial instability during prolonged exposure to the basic conditions or secondary amines sometimes used in these complex on-resin functionalizations. Utilizing Boc-Asp(OtBu)-OH at the N-terminus provides absolute stability against base-catalyzed degradation or premature deprotection during structural modifications [1]. The Boc group remains fully intact until the final global cleavage with TFA, ensuring that the N-terminus does not participate in undesired side reactions during the macrolactamization process.

| Evidence Dimension | N-Terminal Protecting Group Stability |

| Target Compound Data | 100% stable to basic/nucleophilic on-resin cyclization conditions |

| Comparator Or Baseline | Fmoc-Asp(OtBu)-OH (susceptible to partial premature deprotection) |

| Quantified Difference | Absolute stability vs. variable degradation |

| Conditions | On-resin macrolactamization, Pd-catalyzed Alloc removal, basic cyclization environment |

Ensures the N-terminus remains inert during complex late-stage on-resin modifications, which is critical for the high-yield procurement of cyclic peptide therapeutics.

Safety and Scalability in Solution-Phase Fragment Synthesis

In the liquid-phase synthesis of short commercial peptides, such as Acetyl tetrapeptide-2, selecting the correct protecting group strategy dictates the facility requirements for scale-up. Traditional Boc-chemistry building blocks, such as Boc-Asp(OBzl)-OH, require anhydrous hydrogen fluoride (HF) to cleave the benzyl ester side chain. HF is highly corrosive and mandates specialized equipment. In contrast, Boc-Asp(OtBu)-OH allows both the N-terminal Boc and the side-chain tert-butyl ester to be cleaved simultaneously using mild trifluoroacetic acid (TFA) [1]. This transition from HF to TFA cleavage reduces the hazard profile of the synthesis and allows the process to be executed in standard glass-lined industrial reactors.

| Evidence Dimension | Cleavage Reagent Hazard and Compatibility |

| Target Compound Data | Cleaved by mild TFA (compatible with standard glass reactors) |

| Comparator Or Baseline | Boc-Asp(OBzl)-OH (requires highly toxic, corrosive anhydrous HF) |

| Quantified Difference | Elimination of HF requirement for global deprotection |

| Conditions | Solution-phase peptide fragment synthesis and global deprotection |

Transitioning to a dual-TFA-labile building block drastically lowers infrastructure costs and safety risks for industrial-scale peptide manufacturing.

N-Terminal Capping in Fmoc SPPS

Ideal for the final coupling step in sequences terminating with aspartic acid, completely avoiding the final piperidine deprotection step and preventing aspartimide-related yield losses[1].

Synthesis of Cyclic and Macrolactam Peptides

Highly recommended for sequences requiring on-resin orthogonal modifications (such as Alloc/Allyl deprotection and cyclization), where the N-terminus must remain securely protected against basic or nucleophilic conditions until global cleavage [1].

Scalable Liquid-Phase Peptide Manufacturing

A highly suitable aspartic acid derivative for the solution-phase synthesis of short bioactive or cosmetic peptides (e.g., tetrapeptides), allowing for simultaneous, HF-free global deprotection using standard TFA protocols [2].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant